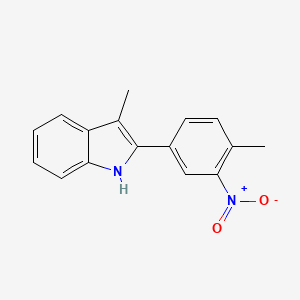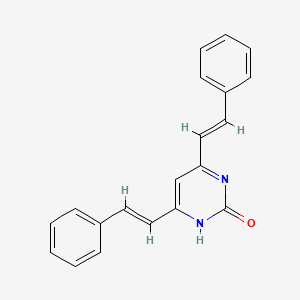![molecular formula C19H18ClN3O4 B5381093 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, and a benzamide moiety, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and benzamide moiety would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxadiazole ring and benzamide moiety could potentially be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown potential in the field of oncology. Hydrazones, a category to which this compound belongs, have been studied for their antiproliferative properties . Specifically, derivatives of this compound have demonstrated potent activity against the MCF-7 cancer cell line, indicating its promise as a therapeutic agent in breast cancer treatment. The inhibition of VEGFR-2 kinase enzyme by these compounds suggests a mechanism through which they may exert their anticancer effects, leading to cellular cycle arrest at the G1 phase .
Antiviral Potential
Indole derivatives, which share structural similarities with AKOS000635742, are known for their antiviral activities . While direct evidence of AKOS000635742’s antiviral efficacy is not available, its structural analogs have been effective against a range of viruses, including influenza A and Coxsackie B4 virus. This suggests that AKOS000635742 could be explored for its potential applications in antiviral drug development.
Agricultural Chemical Research
Indole derivatives, akin to the structural framework of AKOS000635742, have been used in agricultural chemistry as growth promoters and pesticides . The indole moiety is a key component in plant hormones such as indole-3-acetic acid, which is crucial for plant growth. Therefore, AKOS000635742 might have applications in enhancing crop yield or protecting plants from pests.
Mecanismo De Acción
Target of Action
AKOS000635742, also known as N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and is involved in various cellular processes, including metabolism and apoptosis .
Mode of Action
AKOS000635742 interacts with VDAC1, inhibiting both its oligomerization and the induction of apoptosis . By inhibiting the activity of VDAC1, AKOS000635742 can protect against mitochondrial dysfunction .
Biochemical Pathways
By inhibiting VDAC1, AKOS000635742 could potentially disrupt the formation of the mPTP, thereby preventing the release of pro-apoptotic factors from the mitochondria .
Result of Action
The primary molecular effect of AKOS000635742 is the inhibition of VDAC1, which can protect against mitochondrial dysfunction . On a cellular level, this can prevent apoptosis, thereby promoting cell survival .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-11(19-22-17(23-27-19)13-6-4-5-7-14(13)20)21-18(24)12-8-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXUIPLQHFQRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)
![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![(1S*,3R*)-3-amino-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}cyclopentanecarboxamide](/img/structure/B5381108.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidine] dihydrochloride](/img/structure/B5381124.png)
![N-(4-methoxybenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5381126.png)